3-[(1-Naphthylmethyl)amino]propan-1-OL 3-[(1-Naphthylmethyl)amino]propan-1-OL
Brand Name: Vulcanchem
CAS No.: 14131-11-4
VCID: VC20985004
InChI: InChI=1S/C14H17NO/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15-16H,4,9-11H2
SMILES: C1=CC=C2C(=C1)C=CC=C2CNCCCO
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

3-[(1-Naphthylmethyl)amino]propan-1-OL

CAS No.: 14131-11-4

Cat. No.: VC20985004

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

3-[(1-Naphthylmethyl)amino]propan-1-OL - 14131-11-4

Specification

CAS No. 14131-11-4
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 3-(naphthalen-1-ylmethylamino)propan-1-ol
Standard InChI InChI=1S/C14H17NO/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15-16H,4,9-11H2
Standard InChI Key ZTOYLCZWOWPRLO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CNCCCO
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CNCCCO

Introduction

3-[(1-Naphthylmethyl)amino]propan-1-OL is a chemical compound that combines an alcohol functional group with a naphthylmethylamine structure. Its CAS number is 14131-11-4, and it has a molecular weight of approximately 215.3 g/mol . This compound is of interest in various fields due to its unique chemical properties and potential applications in organic synthesis, pharmacology, and medicinal chemistry.

Synthesis Methods

The synthesis of 3-[(1-Naphthylmethyl)amino]propan-1-OL typically involves the reaction of 1-naphthylmethylamine with 3-chloropropanol in the presence of a base like sodium hydroxide. This facilitates a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Synthesis Steps:

  • Starting Materials: 1-Naphthylmethylamine and 3-chloropropanol.

  • Reaction Conditions: Presence of a base (e.g., sodium hydroxide) in a suitable solvent.

  • Product Formation: The reaction yields 3-[(1-Naphthylmethyl)amino]propan-1-OL.

Chemical Reactions and Derivatives

3-[(1-Naphthylmethyl)amino]propan-1-OL can undergo several types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.

  • Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Chromium trioxideAldehydes or Ketones
ReductionLithium aluminum hydrideSecondary or Tertiary Amines
SubstitutionHalides or AlkoxidesSubstituted Propanol Derivatives

Research Applications and Biological Activity

3-[(1-Naphthylmethyl)amino]propan-1-OL is used in various scientific research applications, including chemistry, biology, and medicine. Its biological activity is attributed to interactions with specific molecular targets, such as enzymes or receptors, which can modulate biochemical pathways. The naphthylmethyl group enhances its binding affinity to these targets, making it valuable in pharmacological studies.

Biological Activities:

  • Cardiovascular Effects: Potential beta-adrenergic receptor modulation, similar to beta-blockers.

  • Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator